molecular formula C15H13Cl2NO4S B2388613 N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide CAS No. 339108-04-2

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

Cat. No.: B2388613
CAS No.: 339108-04-2
M. Wt: 374.23
InChI Key: MUEHFZHQQZDAJB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2,4-dichlorophenyl)-2-[(4-hydroxyphenyl)sulfonyl]acetamide.

    Reduction: Formation of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)thio]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(4-hydroxyphenyl)sulfonyl]acetamide
  • N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)thio]acetamide
  • N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is unique due to the presence of both the 2,4-dichlorophenyl and 4-methoxyphenyl groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-11-3-5-12(6-4-11)23(20,21)9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHFZHQQZDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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